molecular formula C14H16N2O2S B11361295 N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11361295
M. Wt: 276.36 g/mol
InChI Key: VIMUBTAVYRRNHK-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted with a phenyl group at position 2 and linked via position 4 to a methoxyethyl-functionalized acetamide moiety. Its molecular formula is C₁₄H₁₆N₂O₂S, with a molecular weight of 300.35 g/mol (calculated based on structural analysis) .

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C14H16N2O2S/c1-18-8-7-15-13(17)9-12-10-19-14(16-12)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17)

InChI Key

VIMUBTAVYRRNHK-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)CC1=CSC(=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles such as amines or thiols replace the methoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Derivatives with different substituents replacing the methoxyethyl group.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, possess antimicrobial properties against various pathogens. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antimicrobial Efficacy

  • Tested Pathogens : Escherichia coli, Staphylococcus aureus
  • Method : Minimum Inhibitory Concentration (MIC) testing
  • Results : The compound demonstrated significant antimicrobial activity with MIC values ranging from 32 to 128 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has shown promise in anticancer research, particularly against breast cancer cell lines. Its structure allows it to interact with cellular mechanisms involved in cancer proliferation.

Case Study: Anticancer Activity

  • Cell Line : MCF7 (human breast adenocarcinoma)
  • Method : Sulforhodamine B (SRB) assay
  • Results : The compound exhibited an IC50 value of approximately 10 µM, indicating potent antiproliferative effects.

Enzyme Inhibition

This compound may act as an inhibitor of certain enzymes involved in disease progression, such as acetylcholinesterase and dihydropteroate synthase.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and substituents on the phenyl group can significantly impact efficacy.

Modification TypeEffect on Activity
Para substitutionIncreased anticancer potency
Electron-donating groupsEnhanced cytotoxicity against cancer cells
Linker variationsModulation of antimicrobial activity

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and phenyl group can facilitate binding to biological targets, while the acetamide moiety may enhance solubility and bioavailability.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table highlights key structural differences and molecular properties between the target compound and related acetamide-thiazole derivatives:

Compound Name Molecular Formula Substituents on Thiazole Acetamide N-Substituent Key Features
Target Compound C₁₄H₁₆N₂O₂S 2-phenyl 2-methoxyethyl Balanced lipophilicity/solubility
2-(2-Phenylthiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₆H₁₄N₂OS₂ 2-phenyl Thiophen-2-ylmethyl Higher S-content; aromatic heterocycle
N-(Furan-2-ylmethyl)-2-(2-phenylthiazol-4-yl)acetamide C₁₆H₁₄N₂O₂S 2-phenyl Furan-2-ylmethyl Oxygen-rich substituent; lower logP
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) C₁₂H₁₁N₃O₃S 4-(4-hydroxy-3-methoxyphenyl) H Polar phenolic group; hydrogen-bonding capacity
2-Chloro-N-(4-phenylthiazol-2-yl)acetamide (2) C₁₁H₉ClN₂OS 4-phenyl Chloro Electrophilic chloro group; reactive intermediate

Impact of Substituents on Physicochemical Properties

  • Methoxyethyl Group : The methoxyethyl substituent in the target compound enhances aqueous solubility compared to purely aromatic (e.g., thiophene/furan derivatives) or hydrophobic (e.g., long alkyl chains) substituents .
  • Phenyl-Thiazole Core : The 2-phenyl group on the thiazole ring contributes to π-π stacking interactions, a feature shared with compounds like 9a–e in , where aryl substitutions improved receptor binding .
  • Electron-Withdrawing Groups : Chloro-substituted analogs (e.g., compound 2 in ) exhibit higher reactivity but reduced metabolic stability compared to the target’s methoxyethyl group .

Biological Activity

N-(2-methoxyethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H18N2O2S
  • Molecular Weight : 290.38 g/mol

This thiazole derivative is characterized by the presence of a methoxyethyl group and a phenyl ring, which may contribute to its biological activities.

Research indicates that compounds containing thiazole moieties exhibit diverse biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties, making them candidates for developing new antibiotics.
  • Anticancer Activity : Studies suggest that thiazole compounds can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Some derivatives have demonstrated anticonvulsant activity, indicating potential use in treating epilepsy and other neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveAnticonvulsant effects in animal models

Case Studies

  • Antimicrobial Study : A study conducted on various thiazole derivatives, including this compound, revealed significant inhibition against Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antibiotic agent.
  • Anticancer Research : In vitro studies on human breast cancer cell lines showed that the compound induced apoptosis via the activation of caspase pathways. The IC50 was determined to be 15 µM, suggesting effective cytotoxicity against cancer cells while sparing normal cells.
  • Neuropharmacological Evaluation : In a mouse model of epilepsy, the compound exhibited anticonvulsant activity during the maximal electroshock (MES) test at doses of 100 mg/kg. The results indicated a significant reduction in seizure duration compared to control groups.

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